Acetamiprid
Overview
Description
Acetamiprid is an organic compound with the chemical formula C₁₀H₁₁ClN₄. It is a neonicotinoid insecticide widely used to control sucking insects such as aphids, whiteflies, and thrips on various crops including leafy vegetables, citrus fruits, pome fruits, grapes, cotton, cole crops, and ornamental plants . This compound is known for its systemic properties, meaning it is absorbed by plants and distributed throughout their tissues, providing long-lasting protection against pests .
Mechanism of Action
Target of Action
Acetamiprid is a neonicotinoid insecticide that primarily targets the nicotinic acetylcholine receptors (nACh-R) . These receptors are located in the post-synaptic dendrites of all neurons in the brain, spinal cord, ganglia, and muscular junctions . The primary role of these receptors is to transmit signals in the nervous system. When these receptors are activated, they trigger a response in the nervous system of the organism .
Mode of Action
This compound acts as a nicotinic agonist , meaning it binds to and activates the nicotinic acetylcholine receptors . This action is similar to the way nicotine, a natural insecticide, interacts with the body . When this compound binds to these receptors, it causes an overstimulation of the nervous system, leading to the paralysis and eventual death of the insect .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the nervous system of the insect. By binding to the nicotinic acetylcholine receptors, this compound disrupts the normal functioning of the nervous system . This disruption affects various downstream effects, leading to the paralysis and death of the insect . The exact biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is highly soluble in water , which facilitates its absorption and distribution. It is metabolized in the body of the insect, with most of the this compound being metabolized to desmethyl-acetamiprid . The impact on bioavailability is still under investigation.
Result of Action
The result of this compound’s action is the overstimulation of the insect’s nervous system, leading to paralysis and eventual death . This makes this compound highly effective against a variety of insects, including those that have gained resistance to other types of insecticides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is highly soluble in water , which can affect its distribution and efficacy. It is also volatile, which can influence its stability . Furthermore, this compound may be very persistent in aquatic systems under certain conditions .
Biochemical Analysis
Biochemical Properties
Acetamiprid binds to postsynaptic nicotinic acetylcholine receptors in insects’ central nervous systems . This interaction disrupts the normal function of the nervous system in insects, leading to their paralysis and eventual death .
Cellular Effects
This compound has been found to disrupt oxidative and metabolic processes in rats . It significantly increased the levels of nitric oxide, while reducing the activity of catalase, a superoxide dismutase enzyme, and glutathione reductase . These changes can lead to oxidative stress, which can damage cells and contribute to various diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the nicotinic acetylcholine receptors, which are key components of the nervous system in insects . This binding disrupts the normal functioning of these receptors, leading to the paralysis and death of the insects .
Temporal Effects in Laboratory Settings
In a study involving male rats, it was found that this compound disrupted oxidative and metabolic processes over a period of 30 and 60 days of testing . This suggests that the effects of this compound can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to be dose-dependent . In a study involving male rats, different dosages of this compound were found to cause varying degrees of oxidative stress and metabolic alterations .
Metabolic Pathways
This compound is metabolized in mammals to various compounds, including ACE-dm (C 9 H 9 ClN 4), ACE-dm-NCONH 2 (C 9 H 11 ClN 4 O), ACE-acet (C 9 H 11 ClN 2 O), ACE-dm-acet (C 8 H 9 ClN 2 O) and ACE-U (C 4 H 7 N 3) .
Preparation Methods
Acetamiprid can be synthesized through several methods. One common synthetic route involves the reaction of N-cyano-N-methylacetamidine with 2-chloro-5-chloromethylpyridine in the presence of a base such as anhydrous potassium carbonate and a solvent like dimethylformamide . The reaction is typically carried out at a temperature of 25-30°C for 60-90 minutes . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Acetamiprid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
The major products formed from these reactions include various metabolites and derivatives that can be further analyzed for their biological activity and environmental impact .
Scientific Research Applications
Acetamiprid has a wide range of scientific research applications:
Comparison with Similar Compounds
Acetamiprid belongs to the family of neonicotinoid insecticides, which also includes compounds such as imidacloprid, nitenpyram, and thiacloprid . These compounds share a similar mode of action but differ in their chemical structures and specific uses . For example:
Imidacloprid: Widely used for its broad-spectrum activity against various pests.
Nitenpyram: Known for its rapid action and use in veterinary medicine to control fleas.
Thiacloprid: Effective against a wide range of pests and often used in combination with other insecticides.
This compound is unique in its relatively low toxicity to non-target organisms and its effectiveness at low application rates .
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDHFDTOYPNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034300, DTXSID901015148 | |
Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [HSDB] Powder; [MSDSonline] | |
Record name | Acetamiprid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3389 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran | |
Record name | Acetamiprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.330 g/cu cm at 20 °C | |
Record name | Acetamiprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000044 [mmHg] | |
Record name | Acetamiprid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3389 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White crystals, White crystalline solid | |
CAS No. |
160430-64-8, 135410-20-7 | |
Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160430-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamiprid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135410207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamiprid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160430648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETAMIPRID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL5N372P0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetamiprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98.9 °C | |
Record name | Acetamiprid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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